2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Overview
Description
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-methyl-1-propenylbenzimidazole . This reaction is followed by further modifications to introduce the benzoxazole moiety and additional chloro substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as Friedel-Crafts acylation and subsequent nitration and reduction steps are often employed . The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Electrophilic substitution: Due to the presence of aromatic rings, this compound can participate in electrophilic substitution reactions.
Nucleophilic substitution: The chloro substituents make it susceptible to nucleophilic attack.
Condensation reactions: The benzamide group can engage in condensation reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens and nitro groups for substitution reactions.
Nucleophiles: Such as amines and alcohols for nucleophilic substitution.
Catalysts: Such as Lewis acids for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce additional functional groups onto the aromatic rings, while nucleophilic substitution can replace chloro substituents with other nucleophiles.
Scientific Research Applications
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole moiety and chloro substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzaldehyde: Shares the chloro and nitro substituents but lacks the benzoxazole moiety.
Indole derivatives: Contain similar aromatic structures and are known for their diverse biological activities.
Properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-2-5-14(17(24)8-11)20(27)25-13-4-6-16(23)15(10-13)21-26-18-9-12(22)3-7-19(18)28-21/h2-10H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOGJUGIPYRFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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